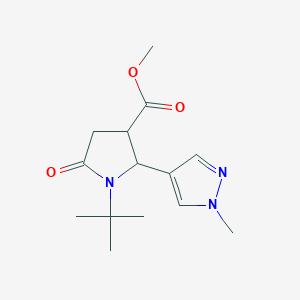

methyl 1-tert-butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylate

Overview

Description

Methyl 1-tert-butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is notable for its complex structure, which includes a pyrazole ring and a pyrrolidine ring, making it a subject of interest in various fields of chemical research and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-tert-butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylate typically involves multiple steps:

Formation of the Pyrazole Ring: The synthesis begins with the preparation of the 1-methyl-1H-pyrazole-4-carboxylic acid. This can be achieved through the reaction of hydrazine with ethyl acetoacetate, followed by methylation using methyl iodide.

Construction of the Pyrrolidine Ring: The next step involves the formation of the pyrrolidine ring. This can be done by reacting tert-butyl acrylate with the pyrazole derivative in the presence of a base such as sodium hydride.

Cyclization and Esterification: The final step is the cyclization of the intermediate to form the pyrrolidine ring and the esterification to introduce the methyl ester group. This can be achieved using a cyclization agent like phosphorus oxychloride (POCl3) and methanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, potentially converting it to a hydroxyl group.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

Oxidation: N-oxides of the pyrazole ring.

Reduction: Hydroxyl derivatives of the pyrrolidine ring.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, methyl 1-tert-butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological properties. The presence of the pyrazole and pyrrolidine rings suggests that it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 1-tert-butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The pyrazole ring can act as a bioisostere for various functional groups, potentially inhibiting enzyme activity or modulating receptor function. The pyrrolidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Methyl 1-tert-butyl-2-(1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylate: Lacks the methyl group on the pyrazole ring.

Ethyl 1-tert-butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylate: Has an ethyl ester instead of a methyl ester.

Methyl 1-tert-butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-hydroxypyrrolidine-3-carboxylate: Contains a hydroxyl group instead of a carbonyl group.

Uniqueness

Methyl 1-tert-butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylate is unique due to the specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its methyl ester group and the specific substitution pattern on the pyrazole ring differentiate it from similar compounds, potentially leading to unique reactivity and biological activity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

Methyl 1-tert-butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylate (CAS No. 1803562-34-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its activity in various biological systems.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrrolidine ring, a carboxylate group, and a pyrazole moiety, contributing to its diverse biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl derivatives with pyrazole and pyrrolidine intermediates. The asymmetric synthesis methods have been explored to enhance enantiomeric purity, yielding compounds with potential therapeutic applications. Notably, organocatalytic methods have been employed to achieve high enantiomeric excess (ee) in related pyrrolidine derivatives .

Antiviral Activity

Research has indicated that compounds similar to this compound exhibit antiviral properties, particularly against influenza virus neuraminidase. These compounds have shown competitive inhibition characteristics, suggesting their potential as antiviral agents .

Anxiolytic and Antidepressant Effects

In behavioral studies involving related pyrazole derivatives, significant anxiolytic and antidepressant-like effects were observed. For instance, treatment with certain derivatives resulted in increased time spent in anxiety-reducing environments during open field tests (OFT) and elevated plus maze (EPM) assays. These effects were linked to serotonergic pathways, indicating a mechanism that may be relevant for methyl 1-tert-butyl derivatives as well .

Case Studies

Case Study 1: Antiviral Efficacy

A study evaluated the effectiveness of various pyrrolidine derivatives against influenza virus neuraminidase. The findings revealed that certain structural modifications enhanced antiviral potency significantly, with some compounds showing up to 24-fold increased activity compared to standard inhibitors .

Case Study 2: Behavioral Impact

In a controlled experiment assessing the effects of pyrazole-based compounds on mouse models, it was found that specific derivatives influenced locomotor activity without sedation, suggesting a favorable profile for potential anxiolytic medications. This was corroborated by decreased immobility times in forced swim tests (FST) and tail suspension tests (TST), indicative of antidepressant-like effects .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

methyl 1-tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-14(2,3)17-11(18)6-10(13(19)20-5)12(17)9-7-15-16(4)8-9/h7-8,10,12H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFZFMPWSWYFGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(C(CC1=O)C(=O)OC)C2=CN(N=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.